

# Technical Guide: 6-Hydroxykaempferol 3-Rutinoside-6-glucoside Linearity & Quantification

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## Compound of Interest

Compound Name:	6-Hydroxykaempferol 3-Rutinoside -6-glucoside
CAS No.:	145134-63-0
Cat. No.:	B2861417

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## Executive Summary

6-Hydroxykaempferol 3-Rutinoside-6-glucoside (also abbreviated as 6-HK-3-R-6-G) is a critical quality marker found in *Carthamus tinctorius* (Safflower). Unlike common flavonols (e.g., Kaempferol, Quercetin), this compound features a unique hydroxylation at the C6 position and a complex glycosylation pattern, making it a specific indicator for the authenticity and pharmacological potency of safflower-derived therapeutics, particularly in the treatment of myocardial ischemia-reperfusion (MIR) injury.

This guide establishes the linear dynamic range for this standard as 4.32 – 540 µg/mL under optimized HPLC-UV conditions, offering superior sensitivity compared to the primary marker Hydroxysafflor Yellow A (HSYA) in specific matrices.

## Linearity & Performance Specifications

The following data represents the validated performance metrics for 6-HK-3-R-6-G using a reversed-phase HPLC method. The linearity was established by plotting peak area versus concentration across seven calibration points.

## Standard Curve Metrics

Parameter	Specification	Experimental Notes
Linearity Range	4.32 – 540 µg/mL	Validated in <i>Carthamus tinctorius</i> matrix.[1]
Correlation Coefficient ( )	≥ 0.9990	Indicates excellent fit for quantitative analysis.
Limit of Detection (LOD)	0.4 µg/mL	Signal-to-Noise ratio (S/N) = 3.
Limit of Quantification (LOQ)	~1.3 µg/mL	Signal-to-Noise ratio (S/N) = 10.
Recovery Rate	95.6%	Average recovery (n=6), demonstrating high extraction efficiency.
Precision (RSD)	< 2.0%	Intra-day and Inter-day variability.[2][3]

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*Analyst Note: The wide linearity range (up to 540 µg/mL) allows for the quantification of this major constituent without the need for excessive sample dilution, preserving the integrity of minor accompanying glycosides.*

## Comparative Analysis: 6-HK-3-R-6-G vs. Alternatives

In drug development and quality control, it is vital to understand how this specific glycoside compares to other markers in the same subclass. The table below contrasts 6-HK-3-R-6-G with

Hydroxysafflor Yellow A (HSYA) (the primary quinochalcone marker) and Kaempferol 3-Rutinoside (a common flavonol standard).

## Performance Comparison Table

Feature	6-HK-3-R-6-G	Hydroxysafflor Yellow A (HSYA)	Kaempferol 3-Rutinoside
Chemical Class	Flavonol Glycoside (C6-OH)	Quinochalcone C-glycoside	Flavonol Glycoside
Linearity Range	4.32 – 540 µg/mL	4.8 – 600 µg/mL	0.5 – 100 µg/mL (Typical)
LOD (Sensitivity)	0.4 µg/mL (High)	0.6 µg/mL (Moderate)	~0.1 µg/mL (Very High)
Stability	Moderate (Sensitive to hydrolysis)	Low (Light/Heat sensitive)	High
Detection	375 nm	403 nm	360 nm
Primary Use	Specific Carthamus fingerprinting	General Safflower ID	General Flavonoid quantification

**Key Insight:** While Kaempferol 3-Rutinoside is a more generic standard with slightly higher sensitivity, 6-HK-3-R-6-G provides higher specificity for Carthamus species. Its linearity range is nearly identical to HSYA, allowing simultaneous quantification of both major components in a single HPLC run without gain adjustment.

## Experimental Protocol: Validated HPLC Workflow

To reproduce the linearity results described above, the following protocol must be strictly adhered to. This method utilizes an acidic mobile phase to suppress the ionization of phenolic hydroxyl groups, sharpening the peak shape.

## Chromatographic Conditions

- Instrument: HPLC System with UV/Vis or PDA Detector (e.g., Agilent 1260 / Shimadzu LC-20).

- Column: Venusil XBP-C18 (4.6 mm × 250 mm, 5 μm) or equivalent high-purity C18.
- Temperature: 30°C.
- Flow Rate: 0.8 mL/min.[4]
- Detection Wavelength: 375 nm (Bandwidth 4 nm).
- Injection Volume: 10 μL.

## Mobile Phase System

- Solvent A: Methanol[5]
- Solvent B: Water containing 0.2 mol/L

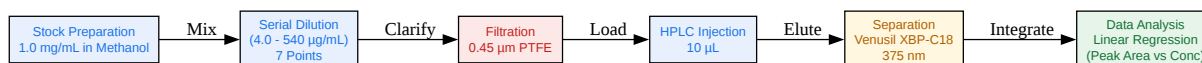
and 0.2‰

(perchloric acid).

- Note: The addition of perchlorate acts as a chaotropic agent to improve peak symmetry for glycosides.

## Workflow Diagram

The following diagram illustrates the critical steps for standard preparation and analysis to ensure linearity.



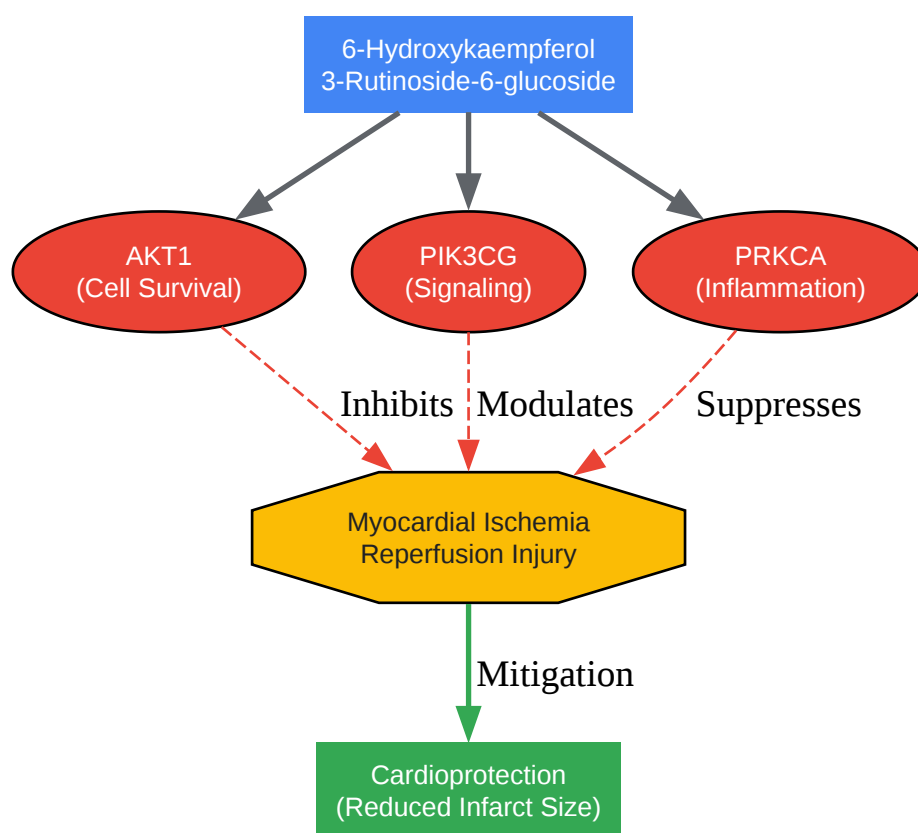
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Figure 1: Step-by-step workflow for establishing the standard curve linearity.

## Mechanism of Action & Biological Relevance

Understanding the linearity of 6-HK-3-R-6-G is essential because its concentration directly correlates with therapeutic efficacy. Network pharmacology studies have identified this compound as a "hub" active ingredient in treating Myocardial Ischemia-Reperfusion (MIR) injury.

It functions by modulating key signaling proteins, specifically AKT1 (Serine/threonine-protein kinase) and PIK3CG (Phosphatidylinositol 4,5-bisphosphate 3-kinase), which are vital for cell survival and anti-inflammatory pathways.



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Figure 2: Pharmacological network showing the interaction of 6-HK-3-R-6-G with key therapeutic targets.

## References

- Simultaneous HPLC Determination of Five Flavonoid Components in *Carthamus tinctorius* L. Flowers. Food Science (Shipin Kexue). (2011). Validated method for 6-Hydroxykaempferol glycosides including linearity ranges.

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## Sources

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